molecular formula C27H31NO6 B11140532 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11140532
M. Wt: 465.5 g/mol
InChI Key: HZHHMQQRRCVCHE-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features multiple functional groups, including a tert-butylphenyl group, a benzodioxine moiety, a hydroxy group, and a pyrrolidone ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrolidone Ring: Starting with a suitable precursor such as a substituted aniline, the pyrrolidone ring can be formed through a cyclization reaction. This might involve the use of reagents like acetic anhydride and a base such as sodium acetate.

    Introduction of the Benzodioxine Moiety: The benzodioxine group can be introduced via a condensation reaction with a suitable aldehyde or ketone, followed by cyclization under acidic or basic conditions.

    Attachment of the tert-Butylphenyl Group: This step could involve a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst like aluminum chloride.

    Final Functionalization: The hydroxy and methoxypropyl groups can be introduced through nucleophilic substitution reactions, using appropriate alcohols and alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nitric acid, halogens, often in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the presence of the pyrrolidone ring, which is a common motif in bioactive molecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of aromatic and heterocyclic structures might confer activity against various biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of both aromatic and heterocyclic structures, along with multiple functional groups, makes it a versatile compound for various scientific and industrial purposes.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31NO6/c1-27(2,3)19-9-6-17(7-10-19)23-22(25(30)26(31)28(23)12-5-13-32-4)24(29)18-8-11-20-21(16-18)34-15-14-33-20/h6-11,16,23,29H,5,12-15H2,1-4H3/b24-22+

InChI Key

HZHHMQQRRCVCHE-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCOC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.